molecular formula C9H19N B6151879 N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers CAS No. 252854-24-3

N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B6151879
CAS No.: 252854-24-3
M. Wt: 141.25 g/mol
InChI Key: LHDILKRXQQVVFM-UHFFFAOYSA-N
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Description

N,3,5-trimethylcyclohexan-1-amine, mixture of diastereomers, is an organic compound with the molecular formula C9H19N. This compound is known for its unique structural features, including the presence of three methyl groups attached to a cyclohexane ring and an amine group at the first position. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which have different spatial arrangements of atoms but the same molecular formula.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 3 and 5 positions.

    Reductive Amination: The resulting 3,5-dimethylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium cyanoborohydride to form the amine group at the first position.

Industrial Production Methods

In industrial settings, the production of N,3,5-trimethylcyclohexan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to achieve the desired transformations under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N,3,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its biological activity, as different diastereomers may exhibit varying degrees of efficacy and selectivity.

Comparison with Similar Compounds

N,3,5-trimethylcyclohexan-1-amine can be compared with other similar compounds such as:

    3,5-dimethylcyclohexan-1-amine: Lacks the additional methyl group at the first position, resulting in different chemical and biological properties.

    N-methylcyclohexan-1-amine: Contains only one methyl group, leading to distinct reactivity and applications.

    Cyclohexan-1-amine: The parent compound without any methyl substitutions, exhibiting different physical and chemical characteristics.

Properties

CAS No.

252854-24-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-4-8(2)6-9(5-7)10-3/h7-10H,4-6H2,1-3H3

InChI Key

LHDILKRXQQVVFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC)C

Purity

95

Origin of Product

United States

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